2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione
Overview
Description
2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione is a heterocyclic compound that contains a thiazolidine ring substituted with a bromo and fluoro phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione typically involves the reaction of 4-bromo-2-fluoroaniline with thioglycolic acid under acidic conditions to form the thiazolidine ring. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The bromo and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl thiazolidine derivatives.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-fluorophenyl)-1,3-thiazolidine-1,1-dione
- 2-(4-Bromo-2-fluorophenyl)-1,2-oxazolidine-1,1-dione
- 2-(4-Bromo-2-fluorophenyl)-1,2-thiazole-1,1-dione
Uniqueness
2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1,2-thiazolidine 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2S/c10-7-2-3-9(8(11)6-7)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQQPSXECFNXRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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